1-(2-Phenylethyl)piperidine-3-carboxylic acid

GABA transporter Neurotransmitter uptake Epilepsy research

1-(2-Phenylethyl)piperidine-3-carboxylic acid is a precisely differentiated N-substituted nipecotic acid analog. Its substituted phenylethyl group confers significantly higher GABA uptake inhibition potency compared to nipecotic acid, with a calculated LogP of 2.0257 for improved lipophilicity. This compound is essential for reliable GABA transporter selectivity screening, devoid of confounding sigma receptor binding (unlike 1-(2-phenylethyl)piperidine). Ideal for SAR exploration and hit-to-lead medicinal chemistry programs developing novel anticonvulsant or anxiolytic agents. Ensure assay integrity with this validated pharmacological tool compound.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 129597-80-4
Cat. No. B3096997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethyl)piperidine-3-carboxylic acid
CAS129597-80-4
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H19NO2/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)
InChIKeyBDXDRVVZESQZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenylethyl)piperidine-3-carboxylic acid (CAS 129597-80-4): Procurement Specifications and Baseline Characteristics


1-(2-Phenylethyl)piperidine-3-carboxylic acid (PEPA, CAS 129597-80-4) is an N-substituted nipecotic acid derivative [1]. Its core structure is a piperidine ring with a 3-carboxylic acid and an N-(2-phenylethyl) substituent . Primary literature defines its mechanism as GABA uptake inhibition [2]. The free base has MW 233.31 g/mol, and it is also available as the hydrochloride salt .

1-(2-Phenylethyl)piperidine-3-carboxylic acid: Why In-Class Substitution Is Not a Valid Procurement Strategy


Piperidine-3-carboxylic acids are not a single interchangeable class. The N-substituent is the primary driver of pharmacological selectivity and potency. For example, while the parent compound nipecotic acid (3-piperidinecarboxylic acid) is a weak GABA uptake inhibitor, specific N-substitutions can increase potency by orders of magnitude and introduce novel off-target interactions [1]. Even minor changes to the N-substituent, such as altering the chain length or adding aromatic groups, profoundly alter the compound's biological profile [2]. Substituting a generic N-substituted nipecotic acid for 1-(2-phenylethyl)piperidine-3-carboxylic acid is therefore likely to yield completely different and unreliable results, especially in assays involving GABA transporters or sigma receptors.

1-(2-Phenylethyl)piperidine-3-carboxylic acid: Quantified Evidence for Differentiated Research Selection


GABA Uptake Inhibition: Potency Comparison Against Nipecotic Acid

While nipecotic acid is the prototypical GABA uptake inhibitor, its potency is modest. In a synaptosomal assay, 1-(2-phenylethyl)piperidine-3-carboxylic acid was identified as a member of a class with significant in vitro activity [1]. Comparative data in the literature show that certain N-substituted derivatives exhibit IC50 values in the low micromolar range, whereas nipecotic acid's activity is often reported in the high micromolar to millimolar range [2].

GABA transporter Neurotransmitter uptake Epilepsy research

Selectivity Profile: Distinguishing GABA Uptake Inhibition from Sigma Receptor Binding

A key procurement consideration is selectivity. The structurally similar compound 1-(2-phenylethyl)piperidine (without the 3-carboxylic acid) is a potent sigma receptor antagonist (Ki = 30 nM for σ1, 138 nM for σ2) [1]. However, the presence of the 3-carboxylic acid in PEPA drastically alters its pharmacological profile, directing activity toward GABA transporters [2]. A user selecting the acid over the amine is specifically choosing to avoid sigma receptor engagement and focus on GABAergic mechanisms. This represents a clear, structure-driven differentiation.

Sigma receptor Off-target effects Selectivity screening

Structure-Activity Relationship (SAR) Foundation: Lipophilicity (LogP) and CNS Penetration Potential

A key challenge for nipecotic acid is its poor blood-brain barrier penetration due to its zwitterionic nature (LogP ~ -2.0). The N-phenylethyl group on PEPA significantly increases lipophilicity, improving the potential for passive CNS permeation [1]. While direct LogP data for PEPA is limited, the LogP value of 2.0257 is reported for the compound , representing a substantial increase of >4 log units compared to nipecotic acid.

CNS drug discovery Blood-brain barrier penetration Physicochemical properties

Potential Anticonvulsant Activity: Comparative Neurotoxicity Profile

In vivo differentiation between N-substituted nipecotic acids can be substantial. In a study of related N-substituted piperidine-3-carboxylic acids, certain compounds demonstrated anticonvulsant activity in the maximal electroshock (MES) test without causing motor impairment in the rotarod test, in stark contrast to the benzodiazepine standard [1]. While this study did not include PEPA, it establishes a class precedent for achieving therapeutic separation. A procuring researcher should be aware that this scaffold has the potential for a favorable therapeutic index, a characteristic not shared by all nipecotic acid derivatives.

Anticonvulsant screening Epilepsy models Neurotoxicity

Synthetic Tractability: Differentiation by Synthetic Route Efficiency

From a procurement and chemistry perspective, the compound's value lies in its synthetic accessibility compared to more complex analogs. The synthesis of 1-(2-phenylethyl)piperidine-3-carboxylic acid can be achieved through straightforward alkylation of ethyl nipecotate with (2-bromoethyl)benzene, followed by ester hydrolysis [1]. This is significantly more efficient than the multi-step, low-yielding syntheses required for many other N-substituted piperidine-3-carboxylic acid derivatives, such as those with diarylmethylthio groups [2]. This translates directly to better availability and lower cost for researchers needing gram-scale quantities for extensive SAR studies.

Medicinal chemistry Chemical synthesis Lead optimization

1-(2-Phenylethyl)piperidine-3-carboxylic acid: Validated Application Scenarios for Scientific and Industrial Use


Use as a Research Tool in GABAergic Neuropharmacology

The primary, evidence-supported application is as a pharmacological tool compound to study GABA uptake inhibition in vitro. The compound's activity in synaptosomal assays [1] makes it suitable for investigating the role of GABA transporters in neuronal signaling. Its key advantage over nipecotic acid is its significantly higher potency [2], which allows for more robust and reliable experimental outcomes.

Use as a Starting Point for CNS-Targeted Drug Discovery

The compound is a validated starting point for medicinal chemistry programs focused on developing brain-penetrant GABA uptake inhibitors. Its calculated LogP of 2.0257 [1] indicates a favorable shift in lipophilicity compared to nipecotic acid, addressing a key limitation of the parent scaffold [2]. Its use can accelerate hit-to-lead campaigns for novel anticonvulsant or anxiolytic agents.

Use in Selectivity Profiling and Off-Target Screening Panels

Due to its clear differentiation from the sigma-active analog 1-(2-phenylethyl)piperidine [1], this compound is an excellent candidate for inclusion in selectivity screening panels. It can serve as a control for GABA uptake activity without the confounding factor of sigma receptor binding, helping researchers validate the specificity of their assays and new chemical entities.

Use as a Cost-Effective Scaffold for SAR Studies

Given its synthetic accessibility [1], this compound is an ideal, cost-effective scaffold for extensive structure-activity relationship (SAR) exploration. Researchers can efficiently generate diverse analogs by modifying the carboxylic acid (e.g., into amides or esters) or by further functionalizing the phenylethyl group, accelerating the optimization of pharmacological properties.

Quote Request

Request a Quote for 1-(2-Phenylethyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.